![molecular formula C12H13N3S2 B6470877 2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine CAS No. 2640902-52-7](/img/structure/B6470877.png)
2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields of scientific research. Its intricate molecular framework, combining elements of pyrimidine and thieno[3,2-c]pyridine, positions it as a notable subject in chemical and pharmaceutical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesizing 2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine involves several key steps:
Formation of Thieno[3,2-c]pyridine Core: : This step typically starts with the cyclization of precursors such as 2-aminothiophenols with chloroacetonitrile under alkaline conditions.
Substitution Reactions: : Introducing the methylsulfanyl group can be achieved through nucleophilic substitution reactions using methylthiol reagents.
Pyrimidine Ring Construction: : Finally, constructing the pyrimidine ring often involves condensation reactions with appropriate amines and formyl precursors under controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound leverages similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions for yield, purity, and safety. Advanced techniques like continuous flow synthesis might be employed to streamline production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: : Reduction of certain functional groups within the compound can alter its electronic properties and potential reactivity.
Substitution: : It can engage in substitution reactions at various positions, facilitated by the presence of reactive sites within the pyrimidine and thieno[3,2-c]pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or peracids.
Reducing Agents: : Common ones include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: : For facilitating substitution reactions, catalysts like palladium on carbon (Pd/C) are frequently used.
Major Products
Oxidation: : Can yield 2-(methylsulfinyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine.
Reduction: : Products might include reduced analogs of the original compound with altered substituents.
Substitution: : Diverse derivatives depending on the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules, owing to its multi-reactive sites.
Biology and Medicine
Biologically, 2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine is explored for its potential therapeutic effects, possibly acting as an enzyme inhibitor or receptor modulator.
Industry
Industrially, it is investigated for uses in material science, particularly in the creation of novel polymers and other advanced materials.
Wirkmechanismus
The mechanism by which 2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine exerts its effects depends largely on its interactions with molecular targets such as enzymes or receptors. It might bind to active sites, altering enzyme activity or receptor signaling pathways, thus modulating biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(methylsulfanyl)pyrimidine: : Lacks the thieno[3,2-c]pyridine component but shares the methylsulfanyl pyrimidine core.
4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine:
Uniqueness
The unique combination of the pyrimidine and thieno[3,2-c]pyridine rings with a methylsulfanyl substituent imparts distinctive electronic and steric properties, making it particularly versatile for a wide range of chemical reactions and applications.
Hope that was as engaging as it was informative. Need to dive into more details or change gears entirely? Let me know!
Eigenschaften
IUPAC Name |
5-(2-methylsulfanylpyrimidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S2/c1-16-12-13-5-2-11(14-12)15-6-3-10-9(8-15)4-7-17-10/h2,4-5,7H,3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRAMFHYFRVJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
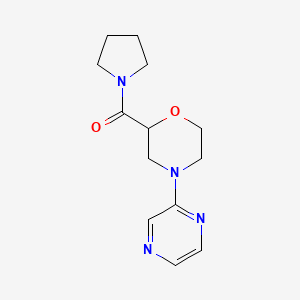
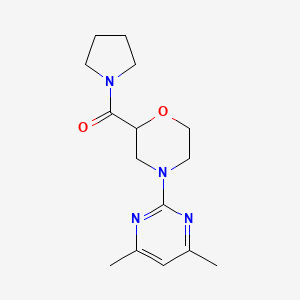
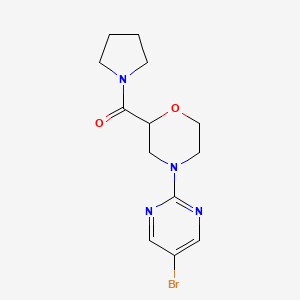
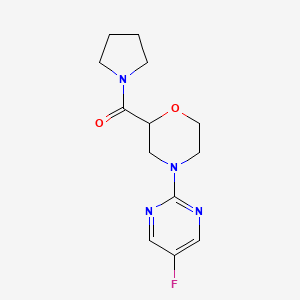
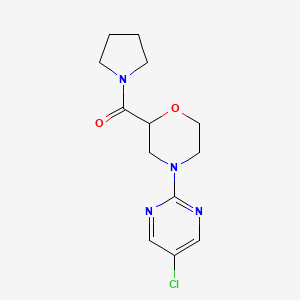
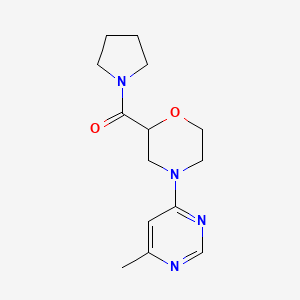
![2-(pyrrolidine-1-carbonyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine](/img/structure/B6470838.png)
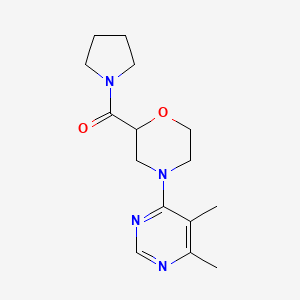
![4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470853.png)
![4-[1-(6-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470859.png)
![4-[1-(6-methylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470875.png)
![4-[1-(4-methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470876.png)
![3-chloro-4-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470880.png)
![2-(pyrrolidine-1-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B6470890.png)
